Bromal trifluoroacetamide

Beschreibung

This compound is part of a broader class of halogenated trifluoroacetamides, which are characterized by their electron-withdrawing trifluoromethyl (-CF₃) and bromine substituents. These features enhance reactivity and stability, making them valuable intermediates in organic synthesis and pharmaceutical applications .

Eigenschaften

CAS-Nummer |

1476-44-4 |

|---|---|

Molekularformel |

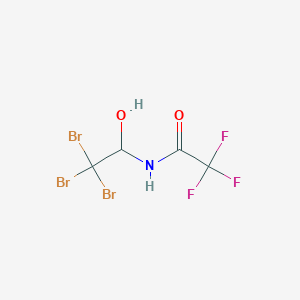

C4H3Br3F3NO2 |

Molekulargewicht |

393.78 g/mol |

IUPAC-Name |

2,2,2-trifluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide |

InChI |

InChI=1S/C4H3Br3F3NO2/c5-3(6,7)1(12)11-2(13)4(8,9)10/h1,12H,(H,11,13) |

InChI-Schlüssel |

YPRWUHITXSFUFV-UHFFFAOYSA-N |

SMILES |

C(C(Br)(Br)Br)(NC(=O)C(F)(F)F)O |

Kanonische SMILES |

C(C(Br)(Br)Br)(NC(=O)C(F)(F)F)O |

Synonyme |

2,2,2-Trifluoro-N-(2,2,2-tribromo-1-hydroxyethyl)acetamide |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences

Substituent Effects: Bromal-derived analogs (e.g., 312317-33-2) feature aromatic bromine substituents, enhancing electrophilic reactivity for cross-coupling reactions compared to aliphatic analogs . The methoxy group in 870838-52-1 improves solubility in organic solvents, whereas non-methoxy derivatives (e.g., 1057246-44-2) exhibit lower polarity .

Synthetic Utility: Brominated trifluoroacetamides are preferred in Suzuki-Miyaura coupling reactions due to the lability of the C–Br bond, enabling efficient aryl-aryl bond formation . In contrast, non-brominated trifluoroacetamides (e.g., 354-38-1) are primarily used as silylation agents in analytical chemistry .

Stability and Storage :

Pharmaceutical Intermediates

Brominated trifluoroacetamides are critical in synthesizing kinase inhibitors and antiviral agents. For example, N-(4-bromo-2-methylphenyl)-2,2,2-trifluoroacetamide (312317-33-2) is a precursor to Janus kinase (JAK) inhibitors, leveraging its trifluoromethyl group to enhance metabolic stability .

Agrochemicals

Derivatives with pyridinyl substituents (e.g., compounds in and ) exhibit herbicidal activity due to their ability to disrupt plant cell membrane integrity .

Analytical Chemistry

The parent trifluoroacetamide (354-38-1) is widely used in gas chromatography for derivatizing polar compounds, improving volatility and detection sensitivity .

Vorbereitungsmethoden

N-Bromosuccinimide (NBS)-Mediated α-Bromination

A widely documented approach involves the α-bromination of acetylated trifluoroacetamide precursors using N-bromosuccinimide (NBS). This method, adapted from the synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide, employs N-(4-acetylphenyl)-2,2,2-trifluoroacetamide as the starting material.

Reaction Conditions :

-

Solvent : Acetonitrile

-

Catalyst : p-Toluenesulfonic acid (p-TsOH)

-

Temperature : Reflux (≈82°C)

-

Time : 2 hours

The reaction proceeds via acid-catalyzed bromination, where NBS selectively substitutes the α-hydrogen of the acetyl group with bromine. The product, N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide , is isolated in high purity after recrystallization from benzene.

Key Advantages :

-

High regioselectivity for α-position bromination.

Limitations :

-

Requires stoichiometric NBS, increasing cost for large-scale synthesis.

-

p-TsOH necessitates post-reaction neutralization steps.

Microwave-Assisted Bromination

Microwave irradiation significantly accelerates the bromination process, reducing reaction times from hours to minutes. In one protocol, a mixture of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide , NBS, and p-TsOH in acetonitrile is irradiated at 100°C under 17.2 bar pressure for 20 minutes.

Performance Metrics :

-

Yield : Comparable to thermal methods (85–90%).

-

Purity : Enhanced due to reduced side reactions.

This method is particularly advantageous for rapid screening of reaction parameters and small-scale synthesis.

Condensation of Tribromoacetaldehyde with Trifluoroacetamide

Acid-Catalyzed Coupling

Bromal trifluoroacetamide can be synthesized via direct condensation of tribromoacetaldehyde (C₂HBr₃O) with trifluoroacetamide (C₂H₂F₃NO). The reaction is catalyzed by Brønsted acids such as sulfuric acid or hydrochloric acid.

Typical Protocol :

-

Molar Ratio : 1:1 (tribromoacetaldehyde:trifluoroacetamide)

-

Solvent : Dichloromethane or solvent-free

-

Temperature : 50–60°C

-

Time : 4–6 hours

The mechanism involves nucleophilic attack by the amide nitrogen on the electrophilic carbonyl carbon of tribromoacetaldehyde, followed by dehydration to form the final product.

Yield Optimization :

Silylation-Protected Intermediate Route

A modified approach utilizes N,O-bis(trimethylsilyl) acetamide (BSA) to protect reactive sites during condensation. This method, inspired by silylation techniques in trifluoroacetamide chemistry, prevents premature decomposition of intermediates.

Steps :

-

Silylation of trifluoroacetamide with BSA at 40–60°C.

-

Reaction with tribromoacetaldehyde at 80°C.

-

Desilylation via aqueous workup.

Advantages :

Comparative Analysis of Preparation Methods

Key Observations :

-

Microwave-assisted bromination offers the best balance of speed and yield.

-

Silylation methods enhance intermediate stability but require additional steps.

Mechanistic Insights and Side Reactions

Q & A

Basic Research Questions

Q. What are the standard derivatization protocols for Bromal trifluuoacetamide in gas chromatography-mass spectrometry (GC-MS)?

- Methodological Answer: Bromal trifluoroacetamide derivatives are commonly synthesized using acylation reactions with reagents like N-methyl-bis(trifluoroacetamide) (MBTFA). Optimal conditions include heating at 60–80°C for 20–30 minutes in anhydrous pyridine or acetonitrile to ensure complete trifluoroacetylation of amines or hydroxyl groups. Post-derivatization, purification via solid-phase extraction (e.g., C18 columns) improves signal-to-noise ratios in GC-MS .

Q. Which analytical techniques are most effective for quantifying this compound derivatives in complex matrices?

- Methodological Answer: GC-MS with electron capture detection (ECD) is preferred due to the compound’s high electronegativity. For polar derivatives, high-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) at 210–230 nm provides complementary selectivity. Internal standards (e.g., deuterated analogs) are critical for correcting matrix effects in biological samples .

Q. How can researchers optimize reaction conditions for trifluoroacetylation of labile substrates?

- Methodological Answer: Reaction efficiency depends on solvent polarity (e.g., dichloromethane for non-polar substrates) and catalyst use (e.g., trifluoroacetic acid). Kinetic studies suggest shorter reaction times (10–15 minutes) at 50°C minimize decomposition of sensitive intermediates. Systematic DOE (Design of Experiments) approaches are recommended for parameter optimization .

Advanced Research Questions

Q. How can inconsistencies in NMR spectral data for this compound stereoisomers be resolved?

- Methodological Answer: Contradictions arise from dynamic rotational barriers in trifluoroacetamide groups. Through-space NMR coupling (TSQC) and density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) resolve stereochemical ambiguities. Referencing crystallographic data (e.g., C–F bond angles) from single-crystal X-ray diffraction further validates assignments .

Q. What synthetic strategies enable defluorinative alkylation of this compound for gem-difluoro analogue synthesis?

- Methodological Answer: Photochemical C–F activation using CO2•− radicals (generated via UV irradiation of [Ir(ppy)3]) selectively cleaves trifluoromethyl groups. However, cyclic voltammetry reveals limitations (−2.2 V vs SCE for trifluoroacetamide), necessitating redox mediators like eosin Y for improved efficiency. Computational modeling (e.g., Hammett parameters) guides substituent selection to enhance reactivity .

Q. How do derivatization protocols impact the detection limits of this compound in trace environmental analysis?

- Methodological Answer: Derivatization with MSTFA (N-methyl-N-trimethylsilyl-trifluoroacetamide) enhances volatility for GC-ECD, achieving detection limits of 0.1–0.5 ppb. However, competing side reactions (e.g., silylation of matrix components) require orthogonal validation via LC-MS/MS. Method comparison studies show ±15% variability between techniques, emphasizing the need for matrix-matched calibration .

Q. What mechanistic insights explain the stability challenges of this compound under acidic hydrolysis?

- Methodological Answer: The electron-withdrawing trifluoromethyl group increases susceptibility to nucleophilic attack. Kinetic studies (pH 2–6) reveal pseudo-first-order degradation, with activation energy (Ea) of 45–50 kJ/mol. Stabilizers like crown ethers (e.g., 18-crown-6) mitigate hydrolysis by complexing protons, extending shelf-life in aqueous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.